molecular formula C14H14ClFN2O B2935817 N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide CAS No. 1226429-05-5

N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide

Cat. No. B2935817
CAS RN: 1226429-05-5
M. Wt: 280.73
InChI Key: RCAJVLBDBMJSOY-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, that consists of four carbon atoms and one nitrogen atom . The pyrrole ring is present in many important natural products, such as heme, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a pyrrole molecule consists of a five-membered ring with alternating single and double bonds, similar to benzene. The difference is that one of the carbon atoms is replaced by a nitrogen atom .


Chemical Reactions Analysis

Pyrrole is a versatile molecule that can undergo a variety of chemical reactions. For example, it can participate in electrophilic substitution reactions, much like benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyrrole is a colorless volatile liquid that is slightly soluble in water . It’s also polar and can form hydrogen bonds .

Scientific Research Applications

Synthetic Methodologies and Characterization

Research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide often involves the development of novel synthetic routes and characterization techniques. For instance, Murthy et al. (2017) detailed the synthesis and reactivity study of a heterocyclic molecule, underscoring the synthesis methodologies, characterization by various spectroscopic techniques, and the analysis of molecular stability through hyper-conjugative interactions and charge delocalization. This work demonstrates the intricate processes involved in synthesizing and characterizing compounds related to N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide, providing insights into their structural and electronic properties (Murthy et al., 2017).

Biological Activities and Potential Therapeutic Applications

The research into N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide also extends into evaluating its biological activities and potential therapeutic applications. For example, Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. Although not directly mentioning N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide, this study highlights the interest in fluoro-substituted compounds for potential anticancer properties, suggesting a broader context for researching similar compounds (Hammam et al., 2005).

Photocatalytic Applications

Another intriguing area of research is the exploration of photocatalytic applications of fluoro-substituted benzamides. Torimoto et al. (1996) examined the photocatalytic degradation of propyzamide, showcasing the role of TiO2 and various supports in enhancing the degradation rate. While not directly related to N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide, this study underscores the potential of fluoro-substituted benzamides in environmental applications, particularly in photocatalytic processes for degrading pollutants (Torimoto et al., 1996).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Pyrrole derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial effects .

Safety and Hazards

Like all chemicals, pyrrole and its derivatives should be handled with care. They should be used only in a well-ventilated area and protective clothing should be worn to avoid skin and eye contact .

Future Directions

The future directions in the study of pyrrole and its derivatives could involve the synthesis of novel, potent, selective, and less toxic anticancer agents . There’s also potential for the development of new antibacterial agents that have a different mechanism of action from traditional antibiotics .

properties

IUPAC Name

2-chloro-6-fluoro-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAJVLBDBMJSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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